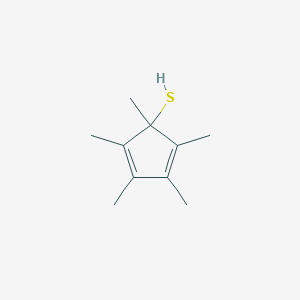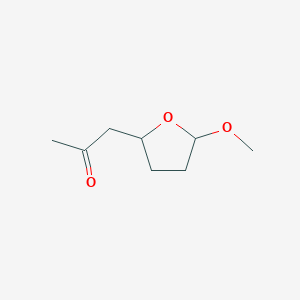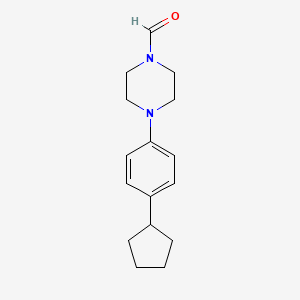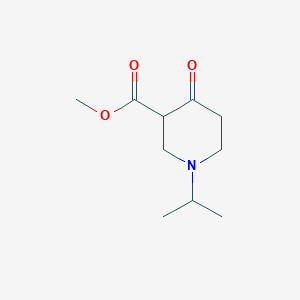
6-Aminonaphthalene-1,2,4-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminonaphthalene-1,2,4-trisulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and three sulfonic acid groups. This compound is notable for its applications in various scientific fields, particularly in dye chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of an amino group. The process begins with the sulfonation of naphthalene using oleum or sulfur trioxide to introduce sulfonic acid groups at the desired positions. Subsequent nitration and reduction steps introduce the amino group at the 6-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective sulfonation and nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxylamines or other reduced derivatives.
Applications De Recherche Scientifique
6-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed as a fluorescent probe in biological assays due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid: Similar in structure but with different sulfonic acid group positions.
2-Aminonaphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups and an amino group at different positions.
1-Aminonaphthalene-4-sulfonic acid: Contains a single sulfonic acid group and an amino group.
Uniqueness
6-Aminonaphthalene-1,2,4-trisulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This arrangement allows for selective interactions in chemical reactions and biological assays, making it a valuable compound in various research and industrial applications.
Propriétés
| 114747-34-1 | |
Formule moléculaire |
C10H9NO9S3 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
6-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-5-1-2-6-7(3-5)8(21(12,13)14)4-9(22(15,16)17)10(6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
Clé InChI |
LKRKPOYQGXPTAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=CC(=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)




